Cas no 2091589-43-2 ((5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol)
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- AKOS026721983
- F2198-2341
- (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
- 2091589-43-2
- starbld0022011
-
- Inchi: 1S/C12H15N3O/c1-9(2)12-7-11(14-15(12)8-16)10-3-5-13-6-4-10/h3-7,9,16H,8H2,1-2H3
- InChI Key: CSZOVOMIBOIUEB-UHFFFAOYSA-N
- SMILES: OCN1C(=CC(C2C=CN=CC=2)=N1)C(C)C
Computed Properties
- Exact Mass: 217.121512110g/mol
- Monoisotopic Mass: 217.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 50.9Ų
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I265571-100mg |
(5-isopropyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl)methanol |
2091589-43-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I265571-500mg |
(5-isopropyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl)methanol |
2091589-43-2 | 500mg |
$ 320.00 | 2022-06-04 | ||
| TRC | I265571-1g |
(5-isopropyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl)methanol |
2091589-43-2 | 1g |
$ 475.00 | 2022-06-04 | ||
| Life Chemicals | F2198-2341-0.25g |
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol |
2091589-43-2 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-2341-0.5g |
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol |
2091589-43-2 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-2341-1g |
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol |
2091589-43-2 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-2341-2.5g |
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol |
2091589-43-2 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2198-2341-5g |
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol |
2091589-43-2 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-2341-10g |
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol |
2091589-43-2 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Introduction to (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, with the CAS number 2091589-43-2, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its relevance in contemporary research, and its implications for future developments in the chemical and pharmaceutical industries.
The molecular structure of (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is characterized by a pyrazole core substituted with an isopropyl group at the 5-position and a pyridine moiety at the 3-position. This arrangement contributes to its versatility, enabling interactions with various biological targets. The presence of the hydroxymethyl group at the 1-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Recent research has highlighted the compound's potential in drug discovery. The pyrazole ring is a well-known pharmacophore found in numerous bioactive molecules, including antiviral and anticancer agents. The incorporation of a pyridine group increases the compound's solubility and bioavailability, which are critical factors in pharmaceutical development. Studies have shown that derivatives of this compound exhibit promising activities against certain enzymatic targets, suggesting its utility in developing novel therapeutic agents.
In addition to its pharmaceutical applications, (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has shown potential in materials science. Its ability to form stable complexes with metal ions makes it useful in catalysis and as a ligand in coordination chemistry. Researchers have explored its use in designing metal-organic frameworks (MOFs) and other advanced materials, which have applications in gas storage, separation technologies, and more.
The synthesis of (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements of industrial applications. The development of efficient synthetic routes has been a focus of recent studies, aiming to make the production process more scalable and cost-effective.
The compound's biological activity has been extensively studied in vitro. Researchers have investigated its interactions with various enzymes and receptors, providing insights into its mechanism of action. Preliminary findings suggest that it may interfere with pathways involved in inflammation and cell proliferation, making it a candidate for further exploration in treating chronic diseases. Additionally, its ability to cross cell membranes suggests potential applications in drug delivery systems.
Environmental considerations are also crucial in evaluating chemical compounds like (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol. Studies have examined its degradation pathways and ecological impact to ensure that its use does not pose environmental risks. Efforts have been made to develop greener synthetic methods that minimize waste and reduce hazardous byproducts, aligning with global sustainability goals.
The future prospects of (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol are vast. Ongoing research aims to expand its applications into new areas, such as nanotechnology and biotechnology. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into practical solutions that benefit society. As our understanding of chemical interactions grows, so does the potential for this compound to contribute to innovative technologies and treatments.
In conclusion,(5-isopropyl-3-(pyridin-4-yll)-1H-pyrazol-l}-yI)methanol (CAS no 2091589 -43 -2) is a compound with remarkable potential across multiple domains of chemical research. Its unique structure, combined with its biological activity and material science applications, makes it a subject of great interest. As research continues to uncover new possibilities, this compound is poised to play a significant role in shaping the future of chemistry and related fields.
2091589-43-2 ((5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)